4-(4-Fluorophenyl)azepane hydrochloride
Overview
Description
“4-(4-Fluorophenyl)azepane hydrochloride” is a chemical compound with the CAS Number: 1432679-34-9. It has a molecular weight of 229.72 . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-(4-Fluorophenyl)azepane hydrochloride” is1S/C12H16FN.ClH/c13-12-5-3-11 (4-6-12)10-2-1-8-14-9-7-10;/h3-6,10,14H,1-2,7-9H2;1H
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Pharmacological Significance and Structural Diversity
Azepane-based compounds, including those with the "4-(4-Fluorophenyl)azepane" motif, have shown a variety of pharmacological properties due to their high degree of structural diversity. This structural variability allows for the discovery of new therapeutic agents. The development of less toxic, cost-effective, and highly active azepane-containing analogs remains a focal point in medicinal chemistry research. Over 20 azepane-based drugs have been approved by the FDA for the treatment of various diseases, indicating the significant potential of these compounds in drug discovery. Their applications span across anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial therapies, among others. Additionally, their role as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs showcases their broad therapeutic potential. Molecular docking and structure-activity relationship (SAR) studies of azepane-based compounds further facilitate the discovery of suitable drug candidates for numerous diseases, serving as inspiration for the design and development of new, powerful drugs (Gao-Feng Zha et al., 2019).
Chemical Synthesis and Biological Properties
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds such as azepines, azepanes, and azepinones have been extensively studied over the past fifty years. These studies have utilized various methods for ring expansion, leading to a wide range of derivatives with significant pharmacological and therapeutic implications. Despite the progress in synthesizing these compounds, their biological aspects remain underexplored, presenting a vast scope for future research. This gap in knowledge underscores the need for continued investigation into the biological properties of azepane derivatives, which could lead to the discovery of new therapeutic agents with significant impact (Manvinder Kaur et al., 2021).
Safety And Hazards
The safety information for “4-(4-Fluorophenyl)azepane hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Azepane-based compounds, including “4-(4-Fluorophenyl)azepane hydrochloride”, continue to be of great synthetic relevance due to their diverse biological activities . Future research is expected to develop new synthetic methods for constructing azepane derivatives with relevant biological activity and good pharmacological profiles .
properties
IUPAC Name |
4-(4-fluorophenyl)azepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLSUHCFKNZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)azepane hydrochloride | |
CAS RN |
1432679-34-9 | |
Record name | 1H-Azepine, 4-(4-fluorophenyl)hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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